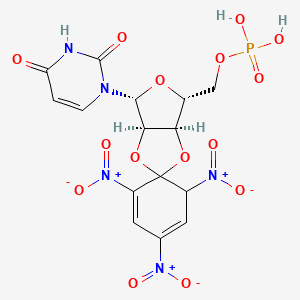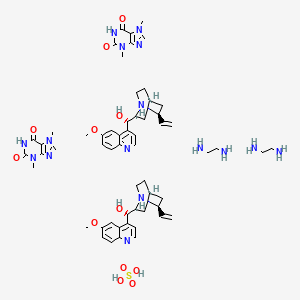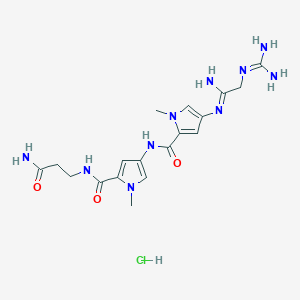
1-(2-Hydroxyethyl)guanidine
Vue d'ensemble
Description
Molecular Structure Analysis
Guanidine and its derivatives can be presented as molecules consisting simultaneously of two functionalities: aminal and imine . The guanidine molecule has six π-electrons at the bonding orbitals, which determines the high molecule stability similar to those of aromatic systems . 2-(1-hydroxyethyl)guanidine contains total 15 bond(s); 6 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 guanidine derivative(s), 2 primary amine(s) (aliphatic), and 1 hydroxyl group(s) .
Chemical Reactions Analysis
Guanidine derivatives have been obtained by the reaction of one measure of N-{[7-(4,5-dihydro-1 H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2 H-imidazo[2,1-c][1,2,4]triazol-3(5 H)-ylidene]carbamothioyl}benzamide with one measure of aniline in the presence of mercury (II) chloride and triethylamine in anhydrous dimethylformamide . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines has been reported .
Applications De Recherche Scientifique
Synthesis of Guanidine Derivatives
Guanidine derivatives are synthesized for various purposes in the field of chemistry and medicine . The guanidine frame is utilized in clinically used marketed drugs . For instance, guanidine is present in streptomycin and was recently developed for the treatment of influenza neuraminidase inhibitors-zanamivir, peramivir .
Biological Activities of Guanidine Derivatives
Guanidine derivatives have a broad range of biological activities . They are used in the treatment of hypertension, heartburn, peptic ulcers, and type 2 diabetes . Metformin, an orally administered antihyperglycemic agent from the biguanide class, is an example of a medically used guanidine derivative .
Presence in Natural Compounds
The guanidine scaffold is present in a number of naturally occurring compounds . These include nonribosomal peptides, alkaloids, guanidine-bearing terpenes, polyketides, and shikimic acid derivatives from natural sources .
Use in Organic Synthesis
Guanidines are used in organic synthesis . For example, the reaction of non-nucleophilic amines with thiourea was shown to be much more effective in dichloromethane than in dimethylformamide .
Mécanisme D'action
- Specifically, it prevents the release of NE at nerve endings, leading to a depletion of NE in peripheral sympathetic nerve terminals and tissues .
- By interfering with NE release, it modulates sympathetic transmission, impacting blood pressure regulation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Orientations Futures
The guanidine scaffold is present in an impressive number of naturally occurring compounds with a broad range of biological activities . The considerable number of papers dealing with the synthesis and applications of guanidine derivatives over the past decades shows their great importance in the field of chemistry and medicine . Thus, the guanidine frame is utilized in clinically used marketed drugs .
Propriétés
IUPAC Name |
2-(2-hydroxyethyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O/c4-3(5)6-1-2-7/h7H,1-2H2,(H4,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEWEVVTYBEELC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195871 | |
| Record name | Guanidine, (2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)guanidine | |
CAS RN |
4353-52-0 | |
| Record name | Guanidine, (2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004353520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, (2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[1-[(10R,13S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B1201323.png)











![[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen phosphate](/img/structure/B1201343.png)